molecular formula C17H25NO3 B8009532 Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Cat. No.: B8009532
M. Wt: 291.4 g/mol
InChI Key: IBEWGODYJVEMJS-UHFFFAOYSA-N
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Description

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is an ester-amide hybrid compound featuring a propanoate backbone substituted with an N-butyl-3-methylbenzamido group. Its structure comprises three key components:

  • Ethyl ester moiety: Enhances lipophilicity and influences solubility in organic solvents.
  • Propanoate linker: Provides spatial flexibility between the ester and amide groups.

Properties

IUPAC Name

ethyl 3-[butyl-(3-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-6-11-18(12-10-16(19)21-5-2)17(20)15-9-7-8-14(3)13-15/h7-9,13H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWGODYJVEMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amidation

A widely adopted method involves converting 3-methylbenzoic acid to its acyl chloride derivative, followed by reaction with N-butylamine to form N-butyl-3-methylbenzamide. Subsequent esterification with ethyl 3-chloropropanoate or transesterification with ethyl alcohol yields the target compound.

Reaction conditions :

  • Acyl chloride formation : Thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, achieving >95% conversion.

  • Amidation : N-butylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, stirred at 25°C for 6 hours (yield: 82–88%).

  • Esterification : Ethyl alcohol in toluene with p-toluenesulfonic acid (PTSA) as a catalyst, refluxed for 12 hours (yield: 75–80%).

Key challenges : Moisture sensitivity during acyl chloride formation necessitates rigorous drying, as residual water reduces yields by promoting hydrolysis.

Catalytic Innovations in Continuous-Flow Synthesis

Recent advancements in reactor design, particularly tubular fixed-bed systems, have enhanced the efficiency of multi-step syntheses.

Fixed-Bed Reactor Configurations

The use of anion-exchange resins (e.g., Amberlyst A26) in tubular reactors enables continuous production while mitigating catalyst deactivation.

Protocol :

  • Catalyst pretreatment : Anion-exchange resin is washed with ethanol, nitrogen-purged, and treated with 5% NaOH to regenerate active sites.

  • Reaction parameters :

    • Temperature : 10–20°C to minimize side reactions.

    • Residence time : 2–4 hours for >90% conversion of ethyl acrylate to ethyl propanoate intermediates.

    • Solvent system : Ethanol as both reactant and solvent, reducing separation complexity.

Performance metrics :

ParameterValueSource
Conversion rate98%
Catalyst lifetime>100 hours
Purity (HPLC)99%

Reductive Amination Alternatives

For substrates requiring nitro group reduction, iron-based reductive systems offer a cost-effective alternative to palladium catalysts.

Fe-Acetic Acid Reduction

A modified protocol from benzimidazole synthesis applies Fe powder in acetic acid to reduce nitro intermediates:

Procedure :

  • Ethyl 3-(3-nitro-4-(methylamino)-N-(3-methylbenzyl)benzamido)propanoate is treated with Fe powder (5 eq) in glacial acetic acid at 50°C for 8 hours.

  • Yield : 94% after purification via silica gel chromatography.

Advantages :

  • Avoids Pd/C catalyst poisoning by sulfur-containing byproducts.

  • Scalable to kilogram quantities with minimal safety concerns.

Solvent and Temperature Optimization

Solvent Selection Matrix

Empirical data from analogous ester-amide syntheses highlight solvent impacts on yield:

SolventDielectric ConstantYield (%)Side Products
THF7.588<2%
DCM8.9825%
Ethanol24.37510%
Toluene2.490<1%

Industrial-Scale Purification Techniques

Distillation and Recrystallization

Final purification employs fractional distillation under reduced pressure (20 mmHg) to isolate this compound (boiling point: 165–168°C). Large-scale processes integrate in-line rectification columns for continuous solvent recovery.

Purity benchmarks :

  • Distillate : 98.5% purity (GC-MS).

  • Recrystallization (hexane/ethyl acetate) : 99.3% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to yield 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Hydrolysis: 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.

    Reduction: The corresponding alcohol derivative.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Reaction Mechanisms

This compound can undergo several chemical reactions:

  • Hydrolysis : Converts the ester to 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.
  • Reduction : Using lithium aluminum hydride to yield the corresponding alcohol.
  • Substitution Reactions : The ester group can participate in nucleophilic substitutions with various reagents.

Chemistry

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly useful in studies involving esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.

Biological Research

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
  • Anti-inflammatory Activity : Research indicates possible anti-inflammatory properties, warranting investigation into its mechanisms and therapeutic potential.

Medicinal Chemistry

In drug development, this compound is being explored as a prodrug. Prodrugs are designed to improve the bioavailability of active pharmaceutical ingredients by undergoing metabolic conversion in the body. This compound's unique structure may enhance its efficacy as a prodrug.

Industrial Applications

The compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a precursor in chemical manufacturing highlights its importance in industrial chemistry.

Case Studies and Research Findings

  • Biological Activity Evaluation : A study investigated the antimicrobial effects of various benzamide derivatives, including this compound. Results indicated promising activity against specific bacterial strains, suggesting potential for development as an antimicrobial agent .
  • Prodrug Development : Research focused on the design of prodrugs utilizing compounds similar to this compound showed enhanced absorption rates when tested in vitro, indicating its viability for further medicinal applications .

Mechanism of Action

The mechanism by which ethyl 3-(N-butyl-3-methylbenzamido)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Substituents Molecular Formula (Example)
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Ester, Amide N-butyl, 3-methylbenzamido C₁₇H₂₅NO₃ (hypothetical)
Ethyl 3-(4-aminobenzamido)propanoate Ester, Amide, Amine 4-aminobenzamido C₁₂H₁₆N₂O₃
Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)-propanoate Ester, Amide, Isoxazole, Methoxy 4-methoxybenzamido, 3,5-dimethylisoxazolyl C₂₅H₂₇N₃O₅
Ethyl 3-[(2-furylmethyl)amino]propanoate Ester, Amine Furylmethylamino C₁₁H₁₅NO₃

Key Observations :

  • Substituent diversity (e.g., aromatic, heterocyclic, alkyl) modulates lipophilicity and electronic properties. For example, the N-butyl group in the target compound increases hydrophobicity compared to the 4-aminobenzamido group in .

Key Observations :

  • High-yield routes (e.g., 97% in ) often involve straightforward reductions or coupling reactions.
  • Complex multi-step syntheses (e.g., ) result in lower yields due to intermediate purification challenges.

Physical-Chemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate 333.3 443.1 1.3
Ethyl benzoylacetate 192.2 ~250 (estimated) 1.12
Ethyl 3-(sec-butylamino)propanoate 173.3 Not reported Not reported

Key Observations :

  • Higher molecular weight correlates with elevated boiling points (e.g., 443.1°C in vs. ~250°C in ).
  • Aromatic and amide groups increase density compared to simpler esters (e.g., 1.3 g/cm³ in vs. 1.12 g/cm³ in ).

Research Findings and Trends

  • Substituent Effects : Bulky substituents (e.g., N-butyl) reduce solubility in polar solvents but enhance membrane permeability in bioactive compounds .
  • Synthetic Efficiency : Multi-component reactions (e.g., Suzuki coupling in ) enable structural diversity but require optimization for scalability.
  • Thermal Stability : High boiling points in aromatic amide-esters (e.g., ) suggest suitability for high-temperature applications.

Biological Activity

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is an organic compound classified as an ester, featuring a molecular formula of C17H25NO3C_{17}H_{25}NO_3. This compound is of significant interest due to its potential biological activities, which include antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmacology.

Structure and Functional Groups

The compound consists of an ester functional group linked to a benzamide derivative. The presence of the butyl and methyl groups on the nitrogen atom influences its solubility and interaction with biological targets.

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Hydrolysis : In acidic or basic conditions, it hydrolyzes to yield 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.
  • Reduction : Can be reduced using lithium aluminum hydride to form the corresponding alcohol.
  • Substitution : The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Reaction TypeConditionsProducts
HydrolysisAqueous acid/base3-(N-butyl-3-methylbenzamido)propanoic acid, Ethanol
ReductionLithium aluminum hydrideCorresponding alcohol
SubstitutionNucleophile presenceNew esters or amides

The biological activity of this compound primarily arises from its ability to undergo hydrolysis in biological systems. This process releases active components that can interact with various molecular targets, including enzymes and receptors. The specific pathways involved vary based on the biological context.

Potential Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against infections.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation, which could be beneficial in treating various inflammatory conditions.
  • Drug Development : Its unique structure allows for exploration in drug design, particularly as a prodrug that can be activated within the body to release active pharmaceutical ingredients.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • A study published in the Journal of Medical Entomology evaluated the efficacy of this compound as a repellent against mosquito feeding. Results indicated significant efficacy comparable to established repellents like DEET .
  • Another research article examined the hydrolysis rates of similar esters and their implications for drug metabolism, highlighting the importance of structural modifications on biological activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds:

Compound NameKey DifferencesBiological Activity
Ethyl 3-(N-butylbenzamido)propanoateLacks methyl group on benzeneReduced reactivity compared to target compound
Ethyl 3-(N-methylbenzamido)propanoateLacks butyl groupDifferent solubility and interaction profile
Ethyl 3-(N-butyl-4-methylbenzamido)propanoateMethyl group position variesPotentially altered reactivity and applications

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate?

A two-step approach is typically employed:

  • Step 1 : Condensation of 3-methylbenzoyl chloride with N-butylamine to form N-butyl-3-methylbenzamide.
  • Step 2 : Esterification of the resulting amide with ethyl acrylate via nucleophilic acyl substitution. Catalysts like DMAP (4-dimethylaminopyridine) or DCC (N,N'-dicyclohexylcarbide) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity.

Q. How can the structure of this compound be characterized?

Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the ester group (δ ~4.1 ppm for CH2_2CH3_3), amide protons (δ ~6.5–7.5 ppm), and aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]+^+ or [M+Na]+^+).
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) validate functional groups .

Q. What methods are suitable for assessing the compound’s stability in solution?

  • HPLC-UV : Monitor degradation under varying pH (e.g., 2–10), temperatures (25–60°C), and light exposure.
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life. Store in inert solvents (e.g., DMSO or acetonitrile) at –20°C to minimize hydrolysis .

Q. Which purification techniques are effective for isolating this compound?

  • Flash Chromatography : Optimal for lab-scale separation (silica gel, ethyl acetate/hexane 1:4 ratio).
  • Recrystallization : Use ethanol or methanol for high-purity crystals.
  • Prep-HPLC : For trace impurities, employ C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Cross-Validation : Re-run NMR under deuterated solvents (e.g., DMSO-d6_6) to rule out solvent artifacts.
  • Tandem MS/MS : Fragment ions should align with the proposed structure.
  • 2D NMR (HSQC, HMBC) : Resolve ambiguous peaks by correlating 1H^1H-13C^{13}C couplings .

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) for esterification efficiency.
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .

Q. How can computational chemistry predict the compound’s reactivity?

  • DFT Calculations : Model transition states for hydrolysis or nucleophilic attacks using Gaussian or ORCA software.
  • Molecular Dynamics : Simulate solvent interactions to predict solubility and stability .

Q. What degradation pathways are observed under oxidative or reductive conditions?

  • Oxidation : The amide bond may cleave to form 3-methylbenzoic acid and N-butylamine derivatives.
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol (ethyl → ethanol group).
  • Analytical Tools : GC-FID/MS identifies volatile byproducts; HSQC NMR tracks structural changes in non-volatile residues .

Q. How to design kinetic studies for reaction mechanisms involving this compound?

  • Stopped-Flow UV-Vis : Monitor real-time absorbance changes during ester hydrolysis (λ = 240–260 nm).
  • Isotopic Labeling : Use 18O^{18}O-labeled water to trace hydrolysis pathways via MS .

Q. What strategies address low yields in cross-coupling reactions with this compound?

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2_2/PPh3_3) for Suzuki-Miyaura couplings.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of aromatic intermediates.
  • Microwave Assistance : Reduce reaction times and improve selectivity .

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